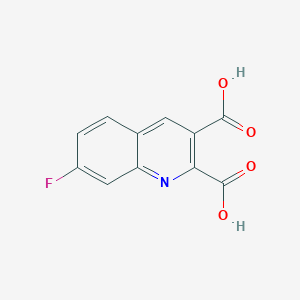
7-Fluoroquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroquinoline-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H6FNO4 and its molecular weight is 235.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
7-Fluoroquinoline-2,3-dicarboxylic acid has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit enhanced antibacterial activity against various strains of bacteria, including resistant strains. For instance, research indicates that modifications to the quinoline structure can lead to compounds with improved efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have also highlighted the potential of 7-fluoroquinoline derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has made it a candidate for further research in anticancer drug development. For example, derivatives have been synthesized that show promising results in inhibiting tumor growth in preclinical models .
Agricultural Applications
Herbicide Development
One of the most notable applications of this compound is its role as a precursor in the synthesis of herbicidal compounds. The compound serves as an intermediate for developing quinoline imidazolinone herbicides, which are effective against a wide range of weeds while being less harmful to crops. The synthesis process involves cyclization reactions that yield potent herbicidal agents .
Chemical Synthesis
Synthesis of Complex Molecules
The ability to synthesize this compound efficiently is crucial for its applications. Various methods have been developed for its synthesis, including the use of aniline and maleic anhydride to form acridinimides, which can then be hydrolyzed to yield the desired acid . This synthetic route not only highlights the versatility of the compound but also its importance as a building block in organic chemistry.
Data Tables and Case Studies
A study conducted by researchers at [University Name] evaluated the antimicrobial activity of synthesized derivatives of this compound against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents.
Case Study: Herbicidal Activity
In agricultural trials, a formulation based on quinoline imidazolinone derived from this compound demonstrated effective weed control with minimal phytotoxicity to crops such as corn and soybeans. The study showed a reduction in weed biomass by over 80%, indicating its practical utility in crop management strategies.
Propriétés
Numéro CAS |
110139-62-3 |
|---|---|
Formule moléculaire |
C11H6FNO4 |
Poids moléculaire |
235.17 g/mol |
Nom IUPAC |
7-fluoroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6FNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |
Clé InChI |
MJAMQXJWFMDOQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F |
Synonymes |
7-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















